molecular formula C13H10FNO B14554731 (3-Aminophenyl)(3-fluorophenyl)methanone CAS No. 62261-61-4

(3-Aminophenyl)(3-fluorophenyl)methanone

Cat. No.: B14554731
CAS No.: 62261-61-4
M. Wt: 215.22 g/mol
InChI Key: XPAAUHOOFKOMLE-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(3-fluorophenyl)methanone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of an amino group on one phenyl ring and a fluorine atom on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)(3-fluorophenyl)methanone can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzoyl chloride with 3-aminophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)(3-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Aminophenyl)(3-fluorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The presence of the amino and fluorine groups can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the amino group and fluorine atom in (3-Aminophenyl)(3-fluorophenyl)methanone makes it unique compared to its analogs.

Properties

CAS No.

62261-61-4

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

(3-aminophenyl)-(3-fluorophenyl)methanone

InChI

InChI=1S/C13H10FNO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H,15H2

InChI Key

XPAAUHOOFKOMLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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